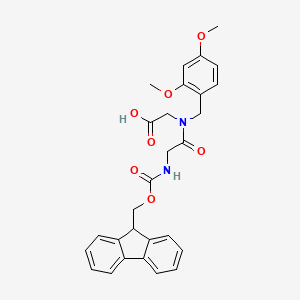

Fmoc-Gly-(Dmb)Gly-OH

説明

Contextualization within Modern Peptide Synthesis Paradigms

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (tert-butyl) protection strategy is the predominant method for producing peptides for research and pharmaceutical applications. acs.org While effective for smaller peptides, the synthesis of longer or "difficult" sequences often encounters challenges. acs.orgsigmaaldrich.com A primary issue is the aggregation of growing peptide chains on the solid support, driven by intermolecular hydrogen bonding. acs.orgpeptide.compeptide.com This aggregation can hinder coupling and deprotection steps, leading to lower yields and product impurities. sigmaaldrich.com

Modern peptide synthesis paradigms increasingly focus on developing strategies to overcome these limitations. This includes the use of novel solid supports, coupling reagents, and protecting groups. csic.es Backbone protection, where a temporary protecting group is attached to the amide nitrogen of the peptide backbone, has emerged as a key strategy to disrupt aggregation. acs.orgnih.gov Fmoc-Gly-(Dmb)Gly-OH fits squarely within this paradigm as a tool to enhance the efficiency of synthesizing challenging glycine-containing peptides. alfa-chemistry.com

Evolution of Backbone-Protected Dipeptides in Solid-Phase Peptide Synthesis (SPPS)

The concept of backbone protection was pioneered by Sheppard and colleagues to address the issue of on-resin aggregation. acs.org They introduced polyalkoxybenzyl groups, such as the 2,4-dimethoxybenzyl (Dmb) group, to mask the amide nitrogen, thereby preventing the hydrogen bond formation that leads to aggregation. acs.org Initially, these backbone-protected amino acids were introduced individually. However, the acylation of the resulting sterically hindered secondary amine on the solid phase proved to be difficult. nih.gov

To circumvent this problem, the use of pre-formed dipeptide building blocks was developed. researchgate.net These dipeptides, like this compound, incorporate the backbone protection and are more readily coupled to the growing peptide chain. This approach offers the benefits of backbone protection while avoiding the challenging coupling step of a single, hindered amino acid. nih.gov The Dmb group is stable during the synthesis and is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. avantorsciences.compeptide.com

Significance of this compound as a Specialized Building Block

This compound is particularly significant for the synthesis of peptides containing Gly-Gly motifs, which are prone to aggregation. sigmaaldrich.com The introduction of the Dmb group on the glycine residue disrupts the formation of secondary structures, leading to improved coupling and deprotection kinetics. sigmaaldrich.comsigmaaldrich.com This results in higher purity and yield of the final peptide product. peptide.com

The use of this dipeptide has been shown to be essential for the successful synthesis of certain challenging peptides, such as those related to nucleolin. avantorsciences.comsigmaaldrich.com Furthermore, it can help prevent aspartimide formation when a glycine residue is positioned immediately before an aspartic acid residue. alfa-chemistry.com By preventing aggregation, this compound also simplifies the purification of the crude peptide by reducing the presence of closely eluting deletion by-products. sigmaaldrich.com While these specialized dipeptides are more costly than standard protected amino acids, the enhanced efficiency and purity of the final product often justify the expense, especially for high-value or biologically important peptides. vulcanchem.comgoogle.com

Detailed Research Findings

The utility of this compound is rooted in its chemical properties that directly address common challenges in SPPS. The Dmb group acts as a temporary shield on the peptide backbone, effectively disrupting the intermolecular hydrogen bonding that leads to aggregation. peptide.compeptide.com This solubilizing effect is a key advantage, particularly for hydrophobic or long peptide sequences. researchgate.net

Standard coupling methods, such as those using PyBOP®/DIPEA or DIPCDI/HOBt, can be employed for the incorporation of this compound into a peptide chain. avantorsciences.com The removal of the Fmoc group proceeds under standard conditions, and the subsequent acylation of the Dmb-protected glycine's secondary amine can be achieved with efficient coupling reagents like PyBrOP® or HATU. sigmaaldrich.com A significant advantage of the Dmb group over the related Hmb (2-hydroxy-4-methoxybenzyl) group is the absence of a potentially reactive hydroxyl group. sigmaaldrich.com

The table below summarizes the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C28H28N2O7 | chemimpex.com |

| Molecular Weight | 504.53 g/mol | |

| CAS Number | 848861-65-4 | chemimpex.com |

| Appearance | White to slight yellow powder | avantorsciences.com |

| Storage Temperature | 2-8°C |

The application of this compound has been documented in the synthesis of complex bioactive peptides, including a 61-amino acid peptide, demonstrating its effectiveness in producing high-purity peptides for research in fields like oncology and immunology. chemimpex.compeptide.com

特性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCBQMDTSVIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc-gly- Dmb Gly-oh and Its Integration into Peptides

Preparative Strategies for Fmoc-Gly-(Dmb)Gly-OH

The synthesis of this compound is typically achieved through a multi-step process that begins with the reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester, followed by saponification and subsequent protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.

A common laboratory-scale preparation involves the following key steps. rsc.org Initially, 2,4-dimethoxybenzaldehyde is reacted with glycine ethyl ester hydrochloride in the presence of a reducing agent such as sodium triacetoxyborohydride (NaB(OAc)3H) and a base like triethylamine (NEt3) in a solvent such as dichloroethane. rsc.org This reaction yields Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate. rsc.org The subsequent step is the hydrolysis of the ethyl ester, which is typically carried out using a base like sodium hydroxide in a solvent mixture such as dioxane and water. rsc.org After the hydrolysis is complete, the resulting amino acid is then protected with the Fmoc group. This is achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-O-succinimide (Fmoc-OSu), in a basic aqueous solution. rsc.org The final product, this compound, is then isolated and purified, often by silica gel chromatography, to yield a solid or foam. rsc.org

| Step | Reactants | Reagents | Solvent | Product |

| 1. Reductive Amination | 2,4-dimethoxybenzaldehyde, Glycine ethyl ester hydrochloride | NaB(OAc)3H, NEt3 | Dichloroethane | Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate |

| 2. Saponification | Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate | NaOH | Dioxane/Water | 2-((2,4-dimethoxybenzyl)amino)acetic acid |

| 3. Fmoc Protection | 2-((2,4-dimethoxybenzyl)amino)acetic acid | Fmoc-OSu | Dioxane/Water | This compound |

Solid-Phase Peptide Synthesis (SPPS) Protocols Employing this compound

The primary application of this compound is in Fmoc-based SPPS, where it is used to introduce a Gly-Gly motif while mitigating the risk of aggregation. The Dmb group acts as a reversible backbone protecting group, disrupting the secondary structures that can form on the solid support and hinder subsequent coupling reactions.

Optimized Coupling Reagent Systems for Dipeptide Incorporation

The incorporation of this compound into a growing peptide chain on a solid support can be achieved using a variety of standard coupling reagents. The choice of coupling system can be optimized to ensure efficient acylation of the terminal amine of the resin-bound peptide. Commonly employed and effective coupling reagents include:

Phosphonium-based reagents: such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®), often used in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Uronium-based reagents: such as O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Carbodiimide-based reagents: such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), typically used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. google.com

Research has shown that standard coupling protocols with reagents like PyBOP®/DIPEA or DIPCDI/HOBt are generally sufficient for the successful incorporation of this dipeptide. avantorsciences.com For particularly challenging couplings onto the hindered secondary amine that can be formed after the Dmb group is in place, more powerful reagents such as PyBrOP® or the use of pre-formed amino acid fluorides have been suggested.

| Coupling Reagent System | Additive/Base | Typical Application |

| PyBOP® | DIPEA | Standard incorporation of the dipeptide. |

| HATU | DIPEA/Collidine | Difficult couplings and acylation of the Dmb-protected secondary amine. |

| DIPCDI | HOBt/OxymaPure® | Standard incorporation of the dipeptide. |

| PyBrOP® | DIPEA | Acylation of sterically hindered secondary amines. |

Regioselective Fmoc and N-Dmb Deprotection Strategies

A key advantage of the this compound building block is the orthogonal stability of the Fmoc and Dmb protecting groups, which allows for their selective removal at different stages of the synthesis.

The Fmoc group is a temporary protecting group for the N-terminus. It is labile to basic conditions and is typically removed by treatment with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). google.com This deprotection step is performed repeatedly throughout the SPPS cycle to expose the N-terminal amine for the coupling of the next amino acid. The Dmb group is completely stable under these conditions, ensuring that the backbone protection remains intact during chain elongation.

The N-Dmb group , on the other hand, is a semi-permanent protecting group. It is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions. The removal of the Dmb group and the regeneration of the native glycine residue occurs concurrently with the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail. peptide.com This cocktail typically contains scavengers such as triisopropylsilane (TIS) and water to prevent side reactions. This regioselective deprotection strategy is fundamental to the utility of this dipeptide in SPPS.

Solution-Phase Synthetic Approaches Utilizing this compound

While primarily designed for SPPS, the principles behind the synthesis of this compound are rooted in solution-phase chemistry. The preparative strategy outlined in section 2.1 is itself a solution-phase synthesis of the dipeptide building block. rsc.org

In the context of a larger peptide synthesis, solution-phase strategies might involve the synthesis of peptide fragments which are then coupled together. This compound could be used in the solution-phase synthesis of a fragment containing a Gly-Gly motif. For example, the dipeptide could be coupled to another amino acid or a small peptide fragment in solution. The resulting protected fragment would then have its Fmoc group removed, and the process would continue until the desired fragment is assembled.

A notable example of a combined solid- and solution-phase approach involved the large-scale preparation of Fmoc-(Dmb)Gly-OH in solution, which was then presumably used for further peptide synthesis. rsc.org The use of solution-phase techniques for the preparation of such building blocks can be advantageous for large-scale production, as it can be more cost-effective than purchasing the pre-made dipeptide. google.com

Chemical Modification and Functionalization Strategies for this compound Derivatives

The core concept of using a Dmb-protected glycine can be extended to other amino acids to create a variety of Fmoc-Aaa-(Dmb)Gly-OH dipeptides. This allows for the benefits of backbone protection to be applied to other dipeptide sequences. These derivatives are synthesized using similar methodologies to this compound, typically by replacing glycine ethyl ester with the corresponding amino acid ester in the initial reductive amination step.

Examples of such functionalized derivatives include:

Fmoc-Ala-(Dmb)Gly-OH: Useful for synthesizing peptides containing the Ala-Gly sequence, which is common in transmembrane and amyloidogenic peptides.

Fmoc-Ile-(Dmb)Gly-OH and Fmoc-Val-(Dmb)Gly-OH: These derivatives incorporate bulky, hydrophobic residues and can be valuable in the synthesis of challenging peptides where these sequences are present. chemimpex.com

Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This derivative is particularly important for preventing the formation of aspartimide, a common side reaction that occurs at Asp-Gly sequences during Fmoc-SPPS. The Dmb group on the glycine residue effectively blocks the cyclization reaction that leads to aspartimide formation. nih.gov

The synthesis of these derivatives follows the same fundamental principles of reductive amination, saponification, and Fmoc protection, demonstrating a versatile strategy for creating a toolkit of Dmb-protected dipeptides for advanced peptide synthesis.

Mechanistic Insights into the Efficacy of Fmoc-gly- Dmb Gly-oh in Peptide Assembly

Disruption of Intramolecular Hydrogen Bonding Networks in Nascent Peptide Chains

During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, stabilized by intramolecular and intermolecular hydrogen bonds. This is especially prevalent in hydrophobic sequences and can lead to incomplete reactions. The Dmb group in Fmoc-Gly-(Dmb)Gly-OH acts as a "backbone protecting group" by introducing a bulky substituent on the amide nitrogen. nih.gov This substitution effectively disrupts the formation of hydrogen bonds between peptide chains, which is a primary driver of aggregation. nih.govpeptide.com By preventing the peptide from adopting these problematic conformations, the resin-bound peptide remains more accessible for subsequent coupling and deprotection steps. peptide.com The Dmb group is strategically employed, often inserted at intervals of five to six residues, to maintain solubility and prevent the onset of aggregation. nih.govsigmaaldrich.com

Mitigation of Peptide Aggregation Phenomena during SPPS

The following table illustrates the impact of Dmb-dipeptide incorporation on the synthesis of a difficult peptide sequence, as indicated by improved purity of the final product.

Table 1: Comparative Purity of a Difficult Peptide Sequence Synthesized With and Without this compound

| Synthesis Strategy | Crude Product Purity (%) |

|---|---|

| Standard Stepwise SPPS | Low (significant truncation) |

| SPPS with this compound | High |

Data based on findings indicating that incorporation of Dmb moieties significantly improved peptide purity. rsc.org

Prevention of Aspartimide Formation and Other On-Resin Side Reactions

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a small, flexible amino acid like glycine (Gly). nih.govresearchgate.net This reaction is base-catalyzed and leads to the formation of a stable five-membered ring, which can result in chain termination or the formation of β- and D-Asp-containing impurities that are difficult to separate from the desired peptide. nih.gov The steric bulk of the Dmb group, when positioned on the amide nitrogen of the residue C-terminal to the aspartic acid, effectively blocks the cyclization reaction required for aspartimide formation. peptide.comresearchgate.net The use of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard method for incorporating the problematic Asp-Gly sequence, as it has been shown to completely abolish aspartimide formation. peptide.comresearchgate.net

Influence on Acylation and Deprotection Kinetics in Difficult Sequences

The table below provides a conceptual comparison of reaction kinetics in difficult peptide sequences with and without the use of Dmb-dipeptides.

Table 2: Conceptual Comparison of Reaction Kinetics in Difficult Sequences

| Parameter | Standard SPPS | SPPS with Dmb-Dipeptide |

|---|---|---|

| Acylation Rate | Slow / Incomplete | Faster / More Complete |

| Deprotection Rate | Slow / Incomplete | Faster / More Complete |

| Overall Yield | Low | High |

This table is based on research findings that Dmb-dipeptides lead to better and more predictable acylation and deprotection kinetics, and improved yields. sigmaaldrich.comresearchgate.net

Advanced Analytical and Spectroscopic Research Methodologies for Characterization in Academic Settings

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are indispensable tools in peptide chemistry for both qualitative and quantitative analysis. They are routinely employed to monitor the progress of coupling and deprotection steps during SPPS and to ascertain the purity of the final cleaved peptide.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-Gly-(Dmb)Gly-OH and peptides containing this moiety. avantorsciences.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgresearchgate.net

The progress of Fmoc deprotection, a critical step in SPPS, can be monitored by RP-HPLC. The cleavage of the Fmoc group with a piperidine solution leads to the formation of a dibenzofulvene-piperidine adduct, which can be quantified spectrophotometrically. researchgate.net The purity of the final peptide is determined by integrating the area of the main peak in the HPLC chromatogram and expressing it as a percentage of the total peak area. scientificlabs.co.uk Commercial suppliers of this compound often specify a purity of ≥95.0% as determined by HPLC. avantorsciences.comsigmaaldrich.com

A typical analytical RP-HPLC method for a peptide containing the Gly-(Dmb)Gly sequence might employ a linear gradient of acetonitrile in water (both with 0.1% TFA) over a specific time frame. For instance, a gradient could run from 20% to 50% acetonitrile over 11 minutes. rsc.org The retention time (Rt) is a characteristic property of the peptide under specific chromatographic conditions. scienceopen.com

Table 1: Representative HPLC Parameters for Peptide Analysis

| Parameter | Value/Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV Absorbance (e.g., 220 nm, 280 nm) |

Thin-Layer Chromatography (TLC) Applications in Peptide Synthesis Research

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions in peptide synthesis. scienceopen.com It is particularly useful for quickly checking the completion of a coupling reaction or the removal of the Fmoc protecting group. For analysis, a small amount of the reaction mixture is spotted onto a TLC plate pre-coated with silica gel. scienceopen.com The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light or a ninhydrin stain. scienceopen.com While less quantitative than HPLC, TLC provides valuable qualitative information in a research setting. Commercial specifications for this compound can indicate a purity of ≥98% by TLC. sigmaaldrich.comscientificlabs.co.uk

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of this compound Containing Peptides

Spectroscopic methods are crucial for confirming the chemical structure and investigating the three-dimensional conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules in solution. For peptides containing the Gly-(Dmb)Gly motif, ¹H and ¹³C NMR are used to confirm the covalent structure. scienceopen.com The chemical shifts (δ) of the protons and carbons are sensitive to their local electronic environment.

For instance, in the ¹H NMR spectrum of this compound in deuterated methanol (MeOD-d4), characteristic signals for the Fmoc group protons appear in the aromatic region (around 7.3-7.8 ppm), while the protons of the Gly and Dmb groups are observed at specific chemical shifts. scienceopen.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to establish connectivity between protons within the molecule. scienceopen.com

In the context of larger peptides, NMR is invaluable for studying their conformation. The Pro-Gly sequence, for example, is known to induce β-hairpin turns, and NMR has been used extensively to study the conformational flexibility of this motif. nih.gov While specific NMR studies focusing solely on the conformational impact of the Gly-(Dmb)Gly unit are less common, the principles of using NMR to determine peptide folding, including the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations, are directly applicable. nih.gov

Table 2: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm (in MeOD-d4) |

| Fmoc (aromatic) | 7.29 - 7.75 |

| CH₂ (Fmoc) | 4.31 |

| CH (Fmoc) | 4.18 |

| Gly, Dmb protons | Various shifts, e.g., 4.12, 3.18, 2.79 scienceopen.com |

Mass Spectrometry (MS) for Sequence Verification and Modification Analysis

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight and sequence verification of peptides. ub.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize peptides. ub.eduresearchgate.net

For a peptide synthesized using this compound, MS can confirm the successful incorporation of the dipeptide and the subsequent removal of the Dmb group upon final cleavage with trifluoroacetic acid (TFA). sigmaaldrich.comavantorsciences.com High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in confirming the elemental composition of the peptide. ub.edu

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide sequencing. researchgate.netnih.gov In an MS/MS experiment, a specific peptide ion is selected, fragmented (e.g., through collision-induced dissociation), and the masses of the resulting fragment ions are measured. This fragmentation pattern provides information about the amino acid sequence. researchgate.netnih.gov This is crucial for verifying the integrity of the synthesized peptide and identifying any potential side-products or modifications that may have occurred during synthesis. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Different secondary structure elements, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). subr.edu

While the primary role of the Dmb group in this compound is to disrupt structure during synthesis, CD spectroscopy can be used to analyze the final conformation of the peptide after the Dmb group has been removed. scientificlabs.co.ukavantorsciences.com For example, if a peptide containing a sequence prone to forming a β-hairpin is synthesized, CD can be used to confirm the presence of this structure. jst.go.jp The technique is also sensitive to changes in conformation due to variations in solvent, temperature, or pH, providing insights into the stability of the peptide's secondary structure. subr.edu For instance, a small positive peak around 230 nm in the CD spectra of some cyclic peptides has been correlated with strong binding affinity, highlighting the importance of a specific secondary structure for biological activity. jst.go.jp

Other Biophysical Characterization Methods for Peptide Research

While routine analytical techniques like HPLC and mass spectrometry confirm the identity and purity of this compound as a synthetic reagent, its ultimate value lies in enabling the successful synthesis of complex peptides. nih.gov The structural and functional integrity of these final peptides is then assessed using a suite of biophysical methods. The application of these techniques is not typically performed on the this compound building block itself, but rather on the full-length peptides whose successful synthesis it facilitates.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used extensively in peptide and protein research to analyze the secondary structure of molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a qualitative and quantitative estimation of secondary structural elements such as α-helices, β-sheets, turns, and random coils.

In studies involving peptides synthesized with the aid of Fmoc-(Dmb)Gly-OH, CD spectroscopy is a critical tool for confirming correct folding. For instance, in the total synthesis of the snake toxin α-bungarotoxin, Fmoc-(Dmb)Gly-OH was used to improve coupling efficiency. rhhz.net The final, folded toxin was analyzed by CD spectroscopy, which revealed a spectrum with a minimum at 213 nm and a maximum at 197 nm, characteristic of a well-structured β-sheet protein, confirming the successful formation of the native fold. rhhz.net Similarly, in the synthesis of thrombospondin-1 (TSR) domains, where Fmoc-Asp(OtBu)-(Dmb)Gly-OH was used to prevent aspartimide formation, far-UV CD was employed to verify that the purified protein was correctly folded. nih.gov

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule. This technique requires the molecule to be crystallized, after which the crystal is bombarded with X-rays. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of all atoms in the molecule.

For peptides synthesized using this compound, X-ray crystallography provides the ultimate proof of structure. While no studies detailing the crystal structure of the this compound dipeptide itself are prominent, the peptides synthesized using this reagent are often subjected to crystallographic analysis. Obtaining a high-resolution crystal structure confirms not only the peptide's sequence but also its precise conformation, folding, and the arrangement of its secondary structural elements. This level of detail is crucial for structure-function studies and rational drug design.

Calorimetry Techniques

Calorimetry methods, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are used to study the thermodynamics of biomolecular interactions and stability.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event between two molecules (e.g., a peptide binding to a receptor). This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Peptides synthesized using Fmoc-(Dmb)Gly-OH for therapeutic or research purposes can be analyzed by ITC to quantify their interaction with biological targets.

Differential Scanning Calorimetry (DSC) measures the heat capacity of a molecule as a function of temperature. It is used to study the thermal stability of peptides and proteins. The temperature at which the molecule unfolds (the melting temperature, Tm) is a key indicator of its structural stability. While specific DSC data on peptides synthesized with this compound is not prevalent in initial findings, it remains a vital tool for characterizing the stability of any novel synthetic peptide. fu-berlin.de

The following table summarizes these biophysical methods and their relevance to research involving peptides synthesized with this compound.

| Method | Principle | Information Obtained | Relevance to Peptides Synthesized with this compound |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. | Secondary structure content (α-helix, β-sheet, random coil), conformational changes, and folding. | Confirms the correct folding and secondary structure of the final peptide product whose synthesis was enabled by the use of the Dmb-dipeptide. rhhz.netnih.gov |

| X-ray Crystallography | Analyzes the diffraction pattern of X-rays scattered by a single crystal of the molecule. | High-resolution 3D atomic structure, bond lengths, and angles. | Provides definitive structural evidence of the final peptide, validating the synthetic route that employed this compound. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the binding of a ligand to a macromolecule. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry of interaction. | Quantifies the interaction of the final synthetic peptide with its biological target, which is essential for functional assessment. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat required to increase the temperature of a sample and a reference. | Thermal stability, melting temperature (Tm), and thermodynamics of unfolding. | Assesses the structural stability of the final synthetic peptide, an important parameter for potential therapeutic applications. fu-berlin.de |

Applications of Fmoc-gly- Dmb Gly-oh in Contemporary Academic Research

Design and Synthesis of Challenging Peptide Sequences

The primary application of Fmoc-Gly-(Dmb)Gly-OH lies in its ability to facilitate the synthesis of "difficult" peptide sequences. These are sequences that are prone to aggregation, side reactions, or poor coupling efficiencies during SPPS. The introduction of the Dmb group on a glycine residue effectively disrupts the inter- and intra-chain hydrogen bonding that is the primary cause of such synthetic hurdles. peptide.compeptide.com

Synthesis of Aggregation-Prone Peptides (e.g., Gly-Gly motifs, hydrophobic sequences)

A significant challenge in peptide synthesis is the aggregation of the growing peptide chain on the solid support. This is particularly prevalent in sequences containing multiple glycine residues (Gly-Gly motifs) or long stretches of hydrophobic amino acids. Aggregation can lead to incomplete acylation and deprotection reactions, resulting in low yields and difficult purification of the target peptide.

This compound is strategically employed to mitigate these issues. The bulky Dmb group acts as a temporary backbone protecting group, disrupting the formation of the regular secondary structures, such as β-sheets, that lead to aggregation. technocomm.co.ukiris-biotech.de This disruption enhances the solvation of the peptide chain, ensuring that reactive sites remain accessible for subsequent coupling reactions. Research has shown that the benefits of incorporating a Gly-(Dmb)Gly unit are comparable to those of using pseudoproline dipeptides, effectively preventing aggregation and improving the kinetics of both acylation and deprotection steps. This has been particularly crucial in the synthesis of hydrophobic amyloid and transmembrane peptides.

| Challenge | Mechanism of Disruption by this compound | Outcome |

| Peptide Aggregation | The 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheet structures. peptide.compeptide.com | Improved solvation of the peptide chain, leading to more efficient and predictable acylation and deprotection reactions. alfa-chemistry.com |

| Gly-Gly Motifs | The steric hindrance provided by the Dmb group prevents the close packing of peptide chains that is common with flexible glycine residues. | Enhanced synthetic efficiency and easier purification by minimizing deletion by-products. |

| Hydrophobic Sequences | By breaking up the secondary structure, the solubility of the growing peptide is increased, even in non-polar sequences. | Successful synthesis of otherwise intractable hydrophobic peptides, such as those found in transmembrane domains. |

Strategies for Aspartimide-Susceptible Peptide Sequences (e.g., Asp-Gly motifs)

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, especially when synthesizing sequences containing an aspartic acid (Asp) residue followed by a small, unhindered amino acid like glycine (Asp-Gly). iris-biotech.deresearchgate.net This intramolecular cyclization reaction leads to the formation of a succinimide derivative, which can then racemize and/or rearrange to form β- and iso-aspartyl peptides, resulting in a mixture of hard-to-separate impurities. iris-biotech.de

The use of this compound, or more specifically the related dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH, has proven to be a highly effective strategy to completely prevent aspartimide formation. iris-biotech.deresearchgate.netavantorsciences.com By introducing the Dmb protecting group on the amide nitrogen of the glycine residue immediately following the aspartic acid, the nucleophilicity of this nitrogen is effectively masked, thus preventing the initial cyclization step. iris-biotech.de The Dmb group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin, typically with trifluoroacetic acid (TFA), to yield the native peptide sequence. iris-biotech.depeptide.com

| Aspartimide-Prone Sequence | Protective Strategy | Result |

| Asp-Gly | Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. iris-biotech.deresearchgate.net | Complete suppression of base-catalyzed aspartimide formation. avantorsciences.com |

| Asp-Xxx (where Xxx mimics Gly) | Introduction of a Dmb group on the amide nitrogen of the residue following Asp. | Prevention of intramolecular cyclization and related side products. iris-biotech.de |

Facilitation of Long and Complex Polypeptide Synthesis

By acting as an aggregation disruptor, the Dmb-containing dipeptide ensures that the growing peptide chain remains accessible for efficient coupling throughout the synthesis. This leads to higher yields and purer crude products, simplifying the subsequent purification process. peptide.compeptide.com The use of this derivative was deemed essential for the successful synthesis of peptides related to nucleolin. avantorsciences.com

Development of Peptidomimetics and Conformationally Constrained Peptides

While the primary use of the Dmb group is as a temporary protecting group to be removed at the end of the synthesis, its influence on the peptide backbone conformation has implications for the development of peptidomimetics and conformationally constrained peptides. The introduction of the bulky Dmb substituent on the amide nitrogen creates a localized region of steric hindrance, effectively locking the preceding peptide bond in a specific conformation.

This induced conformational constraint can be exploited in the design of peptides with altered secondary structures or specific folding patterns. Although the Dmb group is typically cleaved, the ability to control the conformation during synthesis can influence the final folded state of the peptide. Furthermore, in specialized research applications, the Dmb group could potentially be retained in the final peptide to create a novel peptidomimetic with unique structural and, consequently, biological properties. The enhanced stability and solubility conferred by the Dmb moiety are also desirable characteristics in the design of peptide-based therapeutics. chemimpex.com

Research in Peptide-Based Molecular Probes and Tools

The ability to synthesize complex and pure peptides is fundamental to their use as molecular probes and research tools. This compound contributes significantly to this area by enabling the creation of custom peptide sequences that would otherwise be difficult or impossible to produce. chemimpex.com These peptides can be used in a variety of research applications, including the study of protein-protein interactions, enzyme-substrate binding, and the development of diagnostic assays. chemimpex.com

Utility in Bioconjugation Chemistry Research

Bioconjugation, the process of linking a peptide to another molecule (such as a fluorescent dye, a protein, or a drug molecule), is a cornerstone of modern biomedical research. The success of bioconjugation often relies on the purity and integrity of the peptide component. By facilitating the synthesis of pure, complex peptides, this compound plays a crucial indirect role in bioconjugation research. chemimpex.com

The compound can be used in the synthesis of peptides that are later attached to other biomolecules, which is essential for developing targeted drug delivery systems. chemimpex.com For instance, a peptide synthesized using this method could be designed to bind to a specific cell surface receptor, and then conjugated to a cytotoxic drug to create a targeted cancer therapeutic. A related dipeptide, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, has been noted in the context of a novel chemical ligation strategy, a specific type of bioconjugation used for protein synthesis and modification. biosynth.com This highlights the relevance of Dmb-protected dipeptides in the broader field of bioconjugation chemistry.

Development of Peptide Probes for Investigating Biochemical Pathways

The chemical compound this compound serves as a critical tool in the development of specialized peptide probes used to investigate complex biochemical pathways. Its primary utility lies in facilitating the synthesis of peptide sequences that might otherwise be difficult to produce due to issues like aggregation. peptide.com By incorporating the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen, the compound disrupts the inter-chain hydrogen bonding that leads to poor solubility and synthetic yield, thereby enabling the reliable construction of the core peptide backbone. peptide.comiris-biotech.de

Once the peptide sequence is successfully assembled, it can be further modified with reporter groups, such as fluorescent tags, to create a probe. These probes are designed to bind to specific biomarkers, allowing researchers to track, quantify, and visualize biological processes. chemimpex.com For instance, the synthesis of a fluorescently labeled analog of the mating pheromone a-factor, a type of peptide probe, was developed to assess its bioactivity. peptide.com The ability to create such specific probes is essential for diagnostic assays and for elucidating the mechanisms of action within cellular and neurological pathways. chemimpex.com

Contributions to Basic Biological and Biochemical Research

This compound has made significant contributions to fundamental biological and biochemical research by enabling the synthesis of peptides that are instrumental in studying molecular interactions, neurobiology, and enzyme function.

Investigating Protein-Peptide Interactions and Ligand-Receptor Binding

Understanding the interactions between proteins and peptides is fundamental to cell biology and drug discovery. However, many peptides involved in these interactions, particularly those with multiple glycine residues or hydrophobic regions, are prone to aggregation during solid-phase peptide synthesis (SPPS). this compound is a key reagent for overcoming this challenge.

Its incorporation into a peptide sequence effectively prevents aggregation, leading to improved acylation and deprotection kinetics and ultimately a higher yield of the desired crude product. researchgate.net This has been demonstrated in the synthesis of peptides related to nucleolin, a protein rich in glycine and arginine residues. iris-biotech.deavantorsciences.com The use of the this compound dipeptide was found to be essential for the successful synthesis of these nucleolin-related peptides. avantorsciences.com By providing access to high-purity synthetic peptides, the compound allows researchers to conduct detailed studies on ligand-receptor binding kinetics and the conformational requirements for molecular recognition. ualberta.cajscimedcentral.com

Synthesis of Neuropeptides for Neurobiological Studies

Research in neuroscience often relies on the availability of synthetic neuropeptides to study their roles in signaling pathways and their potential as therapeutic agents for neurological diseases. chemimpex.com this compound is explicitly utilized for this purpose, aiding in the chemical synthesis of neuropeptides that are otherwise challenging to prepare. chemimpex.com

A notable example is the synthesis of the A-chain of human Insulin-Like Peptide 5 (INSL5), a peptide expressed in the mouse hypothalamus and pituitary. nih.gov The sequence contains an Asp-Gly motif, which is highly susceptible to aspartimide formation, a common side reaction in Fmoc-SPPS that compromises peptide purity and yield. nih.govnih.gov Researchers found that incorporating Fmoc-(Dmb)Gly-OH effectively prevented this side reaction and also overcame chain aggregation, resulting in a crude peptide with an excellent purity profile. nih.gov This successful synthesis enabled further study of the peptide's biological activity. nih.gov

Role in Enzyme Substrate Design and Activity Modulation Research

The design and synthesis of specific peptide substrates are crucial for studying enzyme activity, specificity, and inhibition. Many enzymes recognize and act upon sequences containing glycine. The ability to synthesize these peptide substrates accurately is paramount. This compound plays an important role by ensuring the successful assembly of aggregation-prone or chemically sensitive peptide sequences intended as enzyme substrates or modulators. sigmaaldrich.com

A significant application is in preventing side reactions at Asp-Gly sequences, which can be part of a target recognition motif. nih.gov During the synthesis of variants of a scorpion toxin peptide, a model system for studying aspartimide formation, the use of backbone protection strategies like the Dmb group was shown to be a superior approach. researchgate.netnih.gov By preventing the formation of this impurity, this compound ensures that the synthesized peptide has the correct primary structure, which is critical when studying how it interacts with its biological target, such as an ion channel or receptor, thereby modulating its activity. researchgate.net

Research Applications of this compound

| Peptide/System Studied | Role of this compound | Research Focus |

| Nucleolin-related peptides | Essential for overcoming aggregation in Glycine-Arginine rich sequences. iris-biotech.deavantorsciences.com | Studying protein-peptide interactions. iris-biotech.de |

| Human Insulin-Like Peptide 5 (INSL5) | Prevented aspartimide formation at an Asp-Gly site and reduced aggregation. nih.gov | Synthesis of a neuropeptide for neurobiological studies. chemimpex.comnih.gov |

| Bacteriocins | Incorporated at Gly-Gly positions to prevent aggregation during peptide elongation. frontiersin.org | Chemical synthesis of antimicrobial peptides. frontiersin.org |

| Scorpion Toxin II variants | Used as part of a strategy to completely prevent aspartimide formation. researchgate.netnih.gov | Investigating methods to synthesize chemically sensitive peptides for activity studies. researchgate.net |

| Hydrophobic transmembrane peptides | Suggested as a highly effective method to overcome synthetic difficulties. | Enabling the synthesis of difficult sequences for structural or functional studies. |

Comparative Analysis with Other Advanced Peptide Building Blocks

Comparison with Pseudoproline Dipeptides in SPPS Efficiency

Pseudoproline dipeptides are powerful tools for enhancing synthetic efficiency in Fmoc-SPPS by disrupting the formation of secondary structures that lead to peptide aggregation. researchgate.net The introduction of a Gly-(Dmb)Gly unit into a peptide sequence, using Fmoc-Gly-(Dmb)Gly-OH, offers comparable benefits to using a pseudoproline dipeptide. sigmaaldrich.com Both strategies effectively prevent aggregation and improve the kinetics of acylation and deprotection steps. sigmaaldrich.com The Dmb (2,4-dimethoxybenzyl) group on the glycine nitrogen disrupts interchain hydrogen bonding, which is the primary cause of aggregation, much like the oxazolidine ring of a pseudoproline. glpbio.compeptide.combachem.com

However, a significant limitation of pseudoproline dipeptides is their restricted applicability. They can only be incorporated at serine (Ser) or threonine (Thr) residues within the peptide sequence. researchgate.net This makes them unsuitable for many challenging sequences, such as hydrophobic amyloid and transmembrane peptides, which frequently contain glycine but may lack Ser or Thr residues. In contrast, this compound is specifically designed for glycine-containing sequences, providing a crucial solution for these difficult cases. Research has shown it to be particularly useful for peptides containing the common Gly-Gly motif, which is often problematic due to aggregation and the difficulty of separating closely related by-products. sigmaaldrich.com

| Feature | This compound | Pseudoproline Dipeptides |

| Mechanism | Disrupts secondary structure via N-alkylation (Dmb group). peptide.com | Disrupts secondary structure via a temporary oxazolidine ring. researchgate.net |

| Aggregation Prevention | Highly efficient. glpbio.combachem.com | Highly efficient. |

| Improved Kinetics | Enhances acylation and deprotection rates. sigmaaldrich.com | Enhances acylation and deprotection rates. researchgate.net |

| Applicable Residues | Glycine. | Serine or Threonine. researchgate.net |

| Use in Hydrophobic Peptides | Highly effective, especially when Ser/Thr are absent. | Limited by the presence of Ser/Thr. |

| Final Product | Dmb group is removed during final TFA cleavage. glpbio.combachem.com | The oxazolidine is reverted to the native Ser/Thr residue during final TFA cleavage. peptide.com |

Comparison with N-Hydroxymethoxybenzyl (Hmb) Derivatives and Other N-Alkyl Protecting Groups

The N-2-hydroxy-4-methoxybenzyl (Hmb) group represents another strategy for backbone protection to prevent aggregation. peptide.compeptide.com Like Dmb, the Hmb group is an N-alkyl protecting group that disrupts hydrogen bonding. peptide.com Both (Dmb)Gly and (Hmb)Gly derivatives have proven effective in the synthesis of difficult hydrophobic peptides.

A key difference lies in the coupling chemistry. The hydroxyl group on the Hmb moiety can assist in the acylation of the sterically hindered secondary amine through an O→N acyl shift mechanism. peptide.com However, this same hydroxyl group presents a significant drawback: activated Hmb-amino acids can form cyclic lactone (oxazepinone) side-products, which reduces the yield of the desired peptide. glpbio.compeptide.compeptide.com this compound, lacking this hydroxyl group, cannot form such by-products, leading to smoother coupling reactions and cleaner crude products. glpbio.combachem.combachem.com

This structural difference also influences post-synthesis modifications. The (Dmb)Gly derivative is preferred over (Hmb)Gly in applications that require acylation or phosphorylation after the peptide has been assembled, as the Dmb group does not have a potentially reactive hydroxyl group. While the absence of the hydroxyl group in Dmb derivatives avoids the cyclization side-reaction, it also makes direct acylation of the Dmb-protected secondary amine more challenging. peptide.compeptide.com This difficulty is effectively bypassed by using pre-formed dipeptide building blocks like this compound. peptide.compeptide.com For subsequent couplings onto the Dmb-protected amine, potent activating agents such as PyBrOP or HATU may be required.

Other analogous protecting groups, such as 2,4,6-trimethoxybenzyl (Tmob), have also been used. Notably, a (Tmob)Gly derivative was successfully employed in the synthesis of a 64-residue transmembrane peptide, demonstrating the general utility of this class of N-alkyl protecting groups. sigmaaldrich.comsigmaaldrich.com

| Attribute | This compound | Hmb-Protected Derivatives |

| Side Reactions | Cannot form cyclic lactone (oxazepinone) by-products. glpbio.combachem.compeptide.com | Prone to formation of cyclic lactone by-products during activation, reducing yield. peptide.compeptide.com |

| Coupling Strategy | Typically incorporated as a dipeptide to overcome difficult coupling to the secondary amine. peptide.compeptide.com | The hydroxyl group assists coupling via an O→N acyl shift, but subsequent couplings can be difficult. researchgate.netpeptide.com |

| Post-Synthesis Modification | Preferred for subsequent acylation or phosphorylation due to the absence of a reactive hydroxyl group. | The hydroxyl group can be a site for unwanted reactions. |

| Cleavage | Dmb group is removed by trifluoroacetic acid (TFA) during final cleavage. glpbio.combachem.com | Hmb group is removed by TFA during final cleavage. peptide.compeptide.com |

Comparative Advantages and Limitations of this compound in Specific Research Contexts

The unique properties of this compound make it a valuable tool for specific and challenging synthetic applications, though it is not without limitations.

Comparative Advantages:

Preventing Aspartimide Formation: One of the most critical applications is in the prevention of aspartimide formation, a notorious side reaction in Fmoc-SPPS involving Asp-Gly sequences. researchgate.net The Dmb group on the glycine nitrogen completely blocks the base-catalyzed cyclization that leads to the aspartimide intermediate. peptide.comvulcanchem.com The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is now a highly recommended, if not standard, method for incorporating the Asp-Gly motif. peptide.com

Synthesis of Aggregation-Prone Peptides: It is exceptionally effective for synthesizing hydrophobic peptides, such as amyloid and transmembrane sequences, that are rich in glycine and prone to aggregation. Its use was reported as essential for the synthesis of peptides related to nucleolin and in the preparation of a 61-amino acid peptide. sigmaaldrich.compeptide.com It has also been used to prevent aggregation during the synthesis of S-glycosylated bacteriocins. frontiersin.org

Facilitating Peptide Cyclization: The backbone protection afforded by the Dmb group can help promote the cyclization of glycine-containing peptides by disrupting conformations that are unfavorable for ring closure. sigmaaldrich.comsigmaaldrich.com

Limitations:

Cost: As a specialized building block, this compound and other Dmb-dipeptides are significantly more expensive than standard protected amino acids like Fmoc-Gly-OH or the simple dipeptide Fmoc-Gly-Gly-OH. google.com This high cost can render them inefficient for large-scale production, limiting their use primarily to research and the synthesis of high-value peptides. google.com

Steric Hindrance: While using the dipeptide form circumvents the initial difficult coupling, the resulting Dmb-protected secondary amine on the growing peptide chain is sterically hindered. chemrxiv.org This can slow the rate of the subsequent coupling step compared to acylation of a primary amine, sometimes requiring stronger coupling reagents or longer reaction times. chemrxiv.org

| Aspect | Advantages of this compound | Limitations of this compound |

| Chemical Fidelity | Completely prevents aspartimide formation in Asp-Gly sequences. peptide.com | - |

| Peptide Scope | Enables synthesis of difficult hydrophobic, amyloid, and transmembrane peptides where pseudoprolines are not an option. | - |

| Synthetic Efficiency | Improves yield and purity by preventing aggregation. peptide.com Facilitates peptide cyclization. sigmaaldrich.comsigmaaldrich.com | Subsequent coupling to the Dmb-protected amine can be slow due to steric hindrance. chemrxiv.org |

| Economic | - | High cost compared to standard building blocks, making it less suitable for large-scale synthesis. google.com |

Future Perspectives and Emerging Research Avenues for Fmoc-gly- Dmb Gly-oh

Innovations in Synthesis Automation and Scalability for Research Applications

The demand for synthetic peptides in research and development is escalating, necessitating advancements in the automation and scalability of SPPS. While Fmoc-Gly-(Dmb)Gly-OH is commercially available, its cost compared to standard amino acid monomers can be a limiting factor for large-scale synthesis. google.com Future research is likely to focus on developing more cost-effective, large-scale preparations of this and other Dmb-dipeptides. rsc.org

Automated peptide synthesizers are now standard in many laboratories, and the integration of specialized building blocks like this compound into automated protocols is becoming more streamlined. frontiersin.orgrsc.org However, challenges remain, particularly in optimizing coupling conditions for the sterically hindered secondary amine that is formed after the Dmb-glycine residue is incorporated. rsc.orgresearchgate.net Innovations in coupling reagents and the development of machine learning algorithms to predict and optimize synthesis parameters for difficult sequences, including those utilizing Dmb-dipeptides, are promising avenues. rsc.orgamidetech.com For instance, deep learning models are being developed to predict the outcome of synthesis steps, which could lead to more efficient and reliable automated synthesis of complex peptides incorporating these specialized dipeptides. amidetech.com

Expanded Scope in Advanced Peptide Therapeutics Research and Rational Drug Design

This compound and its analogs are crucial tools in the synthesis of therapeutically relevant peptides that are otherwise difficult to produce. chemimpex.com Many bioactive peptides, including those with applications in oncology, immunology, and neuroscience, contain sequences prone to aggregation. chemimpex.com The use of Dmb-dipeptides has been essential for the synthesis of peptides related to nucleolin, a protein implicated in cancer pathogenesis. sigmaaldrich.com

The ability to synthesize long and complex peptides more efficiently opens up new possibilities in rational drug design. By overcoming synthetic hurdles, researchers can create and screen a wider variety of peptide-based drug candidates with improved properties. chemimpex.com For example, the enhanced solubility and stability conferred by the Dmb moiety during synthesis can be critical for producing peptides intended for use as therapeutics. chemimpex.com Future research will likely see the expanded use of this compound in the development of peptide-based drugs, including those targeting transmembrane proteins and amyloidogenic peptides, which are notoriously difficult to synthesize due to their hydrophobicity and tendency to aggregate.

Novel Applications in Chemical Biology and Bioengineering

The utility of this compound extends beyond therapeutic peptide synthesis into the broader fields of chemical biology and bioengineering. In chemical biology, this dipeptide can be used to synthesize peptide probes and tools for studying biological processes. chemimpex.com For instance, it has been used in the synthesis of neuropeptides to investigate neurological pathways. chemimpex.com

In bioengineering, the ability to create well-defined, long-chain peptides is essential for the development of novel biomaterials. The incorporation of Dmb-dipeptides can facilitate the synthesis of self-assembling peptides and other peptide-based polymers with specific structural and functional properties. merckmillipore.com Furthermore, this building block is valuable in bioconjugation, where peptides are attached to other molecules like drugs or imaging agents to create targeted delivery systems or diagnostic tools. chemimpex.comchemimpex.com The improved synthesis of these complex bioconjugates, made possible by reagents like this compound, is a key area of future development.

Addressing Remaining Challenges in Peptide Synthesis Methodologies

Despite the advantages offered by this compound, challenges in peptide synthesis persist. Ongoing research is focused on further refining synthetic methodologies to improve efficiency, purity, and sustainability.

Maintenance of Stereochemical Integrity

Racemization, the loss of stereochemical purity at a chiral center, is a significant concern in peptide synthesis. While glycine itself is not chiral, the amino acids preceding it in the peptide chain can be susceptible to racemization during coupling steps. The use of Dmb-dipeptides can influence the local environment of the growing peptide chain, potentially affecting the rates of racemization of adjacent residues. While native chemical ligation (NCL), a method often used in conjunction with SPPS for the synthesis of large proteins, generally proceeds with high stereochemical integrity, racemization can occur during the preparation of peptide thioesters needed for NCL. frontiersin.org Future research will continue to investigate the impact of backbone modifications on stereochemical integrity and develop strategies to minimize racemization, such as the use of advanced coupling additives. frontiersin.org

Minimization of Undesired By-product Formation

A major advantage of using Fmoc-Xaa-(Dmb)Gly-OH dipeptides, particularly Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is the prevention of aspartimide formation. peptide.compeptide.com This common side reaction in Fmoc-SPPS occurs at Asp-Gly sequences and leads to a mixture of difficult-to-separate by-products. peptide.comnih.gov The Dmb group on the glycine nitrogen physically blocks the cyclization reaction that initiates aspartimide formation. peptide.com

However, other side reactions can still occur. For example, incomplete couplings to the sterically hindered Dmb-protected secondary amine can lead to deletion sequences. researchgate.net Optimizing coupling conditions, including the use of highly efficient coupling reagents like PyBrOP® or HATU, is crucial to minimize these by-products. Future work will focus on developing even more effective and robust methods to ensure complete and clean coupling steps.

| Challenge | Mitigation Strategy with this compound | Relevant Research Findings |

| Peptide Aggregation | The Dmb group disrupts inter-chain hydrogen bonding. peptide.com | Essential for synthesizing peptides related to nucleolin and other aggregation-prone sequences. frontiersin.org |

| Aspartimide Formation | The Dmb protecting group on the glycine nitrogen prevents the cyclization that leads to aspartimide formation at Asp-Gly sites. peptide.compeptide.com | Offers complete protection from this side reaction, improving crude peptide purity. researchgate.netnih.gov |

| Difficult Couplings | The secondary amine formed after incorporation is sterically hindered. rsc.orgresearchgate.net | Requires potent coupling reagents (e.g., HATU, PyBrOP®) or specialized protocols for efficient acylation. |

Sustainable and Green Chemistry Approaches in Synthesis

Solid-phase peptide synthesis is notoriously solvent-intensive, which raises environmental concerns. chemrxiv.orgpeptide.com A significant focus of future research is the development of greener and more sustainable SPPS protocols. rsc.org This includes the use of more environmentally friendly solvents and the reduction of solvent waste. chemrxiv.orgrsc.org

Q & A

Q. How does Fmoc-Gly-(Dmb)Gly-OH improve the synthesis of peptides containing Gly-Gly motifs in solid-phase peptide synthesis (SPPS)?

this compound acts as a pseudoproline dipeptide, disrupting β-sheet formation and preventing aggregation during SPPS. The Dmb (2,4-dimethoxybenzyl) group introduces a temporary kink in the peptide backbone, reducing steric hindrance and improving solubility. This is critical for synthesizing hydrophobic or amyloidogenic sequences with repetitive Gly-Gly motifs, which are prone to aggregation. Post-cleavage, the Dmb group is removed under standard trifluoroacetic acid (TFA) conditions, regenerating the native Gly-Gly sequence .

Q. What are the recommended coupling methods for introducing this compound into peptide sequences?

Standard coupling reagents such as PyBOP®/DIPEA or HATU/DIPEA are effective for incorporating this compound. For sterically challenging sequences, double coupling or extended reaction times (2–4 hours) may improve efficiency. Post-Fmoc deprotection with 20% piperidine in DMF ensures complete removal of the Fmoc group without compromising the Dmb protection .

Q. How should this compound be stored and handled to maintain stability?

Store the compound as a lyophilized powder at -20°C for up to 3 years. For short-term use (1 month), storage at -20°C in a desiccator is sufficient. Dissolve in anhydrous DMSO (100 mg/mL) with brief sonication (37°C) to avoid hydrolysis. Avoid aqueous solvents until cleavage to preserve the acid-labile Dmb group .

Advanced Research Questions

Q. How can this compound suppress aspartimide formation in Asp-Gly-containing peptides?

Aspartimide formation, a common side reaction during SPPS, is mitigated by substituting Asp-Gly with Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The Dmb group sterically hinders cyclization, reducing aspartimide byproducts from >20% to <5%. This strategy was validated in the synthesis of SUMO-2/3 proteins, where HPLC and MALDI-TOF confirmed high-purity products after TFA cleavage .

Q. What strategies enhance coupling efficiency of this compound in sterically hindered sequences?

For aggregation-prone regions (e.g., transmembrane domains):

Q. How does the Dmb group compare to Hmb in post-synthetic modifications (e.g., phosphorylation or acylation)?

Unlike Hmb (hydroxymethylbenzyl), the Dmb group lacks a hydroxyl moiety, eliminating side reactions during phosphorylation or acylation. For example, Dmb-protected glycine residues enable site-specific acylation of glycine-rich motifs (e.g., GSK3β-derived peptides) without requiring orthogonal deprotection steps .

Methodological Considerations

- Quality Control : Validate batch purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and MALDI-TOF pre/post-cleavage .

- Scale-Up : For large-scale synthesis (>1 mmol), use pre-activated Fmoc-(Dmb)Gly-OH fluorides to minimize racemization .

- Troubleshooting : If aggregation persists, introduce additional pseudoproline dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) at alternating positions .

For further experimental protocols, refer to Novabiochem’s guidelines on Dmb dipeptides (Figure 2 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。